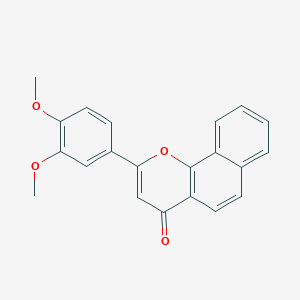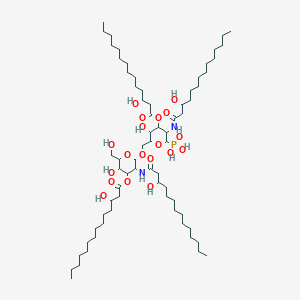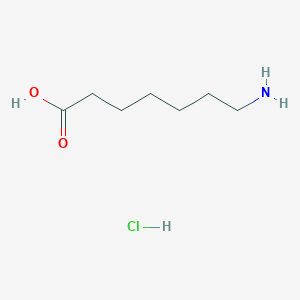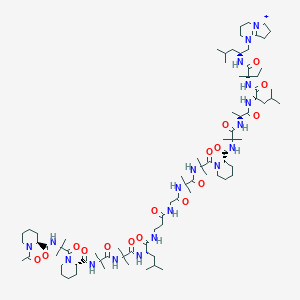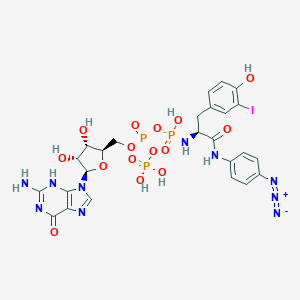
Agtp monoanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agtp monoanhydride is a chemical compound that is used in scientific research for various purposes. It is a derivative of guanosine triphosphate (GTP) and is used in the study of protein synthesis, signal transduction, and other cellular processes.
Mécanisme D'action
Agtp monoanhydride acts as a substrate for various enzymes, including aminoacyl-tRNA synthetases and Agtp monoanhydrideases. When it is incorporated into a protein during translation, it provides the energy required for the formation of peptide bonds. When it is hydrolyzed by Agtp monoanhydrideases, it releases energy that is used for various cellular processes, such as signal transduction.
Effets Biochimiques Et Physiologiques
Agtp monoanhydride has various biochemical and physiological effects on cells. It is involved in protein synthesis, which is essential for the growth and maintenance of cells. It is also involved in signal transduction, which is essential for the communication between cells. Additionally, agtp monoanhydride is involved in other cellular processes, such as DNA replication and repair, cell division, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Agtp monoanhydride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used for various purposes, such as protein synthesis and signal transduction. However, one of the limitations of agtp monoanhydride is that it is a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of agtp monoanhydride. One area of research is the study of its role in protein synthesis and signal transduction. Another area of research is the development of new methods for synthesizing and purifying agtp monoanhydride. Additionally, there is a need for further research on the biochemical and physiological effects of agtp monoanhydride on cells.
Méthodes De Synthèse
Agtp monoanhydride can be synthesized by the reaction of Agtp monoanhydride with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is purified using chromatography techniques to obtain a pure form of agtp monoanhydride.
Applications De Recherche Scientifique
Agtp monoanhydride is used in scientific research for various purposes. It is commonly used in the study of protein synthesis, where it is used as a substrate for aminoacyl-tRNA synthetases. It is also used in the study of signal transduction, where it is used as a substrate for Agtp monoanhydrideases. Additionally, agtp monoanhydride is used in the study of other cellular processes, such as DNA replication and repair, cell division, and apoptosis.
Propriétés
Numéro CAS |
129592-79-6 |
|---|---|
Nom du produit |
Agtp monoanhydride |
Formule moléculaire |
C25H28IN10O15P3 |
Poids moléculaire |
928.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-N-[(2S)-1-(4-azidoanilino)-3-(4-hydroxy-3-iodophenyl)-1-oxopropan-2-yl]phosphonamidic acid |
InChI |
InChI=1S/C25H28IN10O15P3/c26-14-7-11(1-6-16(14)37)8-15(22(40)30-12-2-4-13(5-3-12)33-35-28)34-52(42,43)50-54(47,51-53(44,45)46)48-9-17-19(38)20(39)24(49-17)36-10-29-18-21(36)31-25(27)32-23(18)41/h1-7,10,15,17,19-20,24,37-39H,8-9H2,(H,30,40)(H2,34,42,43)(H2,44,45,46)(H3,27,31,32,41)/t15-,17+,19+,20+,24+,54?/m0/s1 |
Clé InChI |
OBGZENGHHQCKOR-SKHSKYBUSA-N |
SMILES isomérique |
C1=CC(=CC=C1NC(=O)[C@H](CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-] |
Synonymes |
guanosine 5'-(trihydrogen diphosphate)-N-(4-azidophenyl)-2-phosphoramido-3-(4-hydroxy-3-iodophenyl)propionamide monoanhydride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




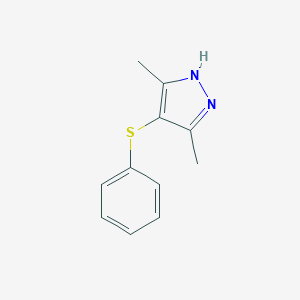
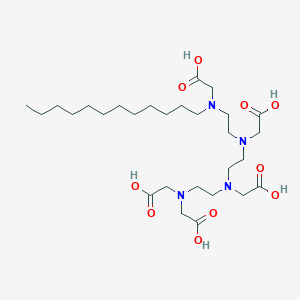
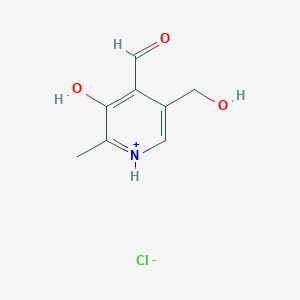

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)
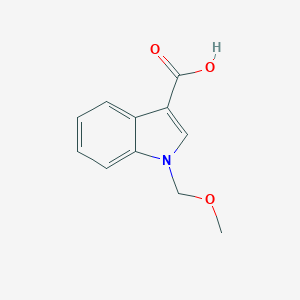
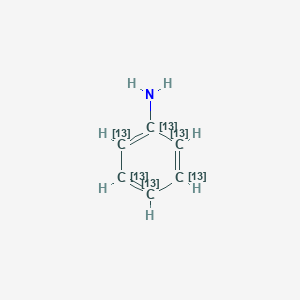
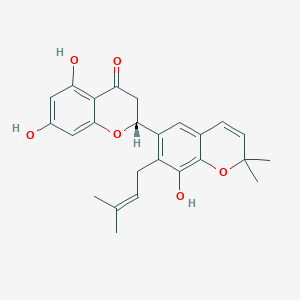
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
